molecular formula C22H21N5O2 B14105757 3-benzyl-1-methyl-8-(2-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

3-benzyl-1-methyl-8-(2-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B14105757
M. Wt: 387.4 g/mol
InChI Key: WGZZGCTZVUFVMB-UHFFFAOYSA-N
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Description

3-benzyl-1-methyl-8-(2-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that combines benzyl, methyl, and imidazo[1,2-g]purine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-1-methyl-8-(2-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione can be achieved through several synthetic routes. Common methods include:

    Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.

    Wallach synthesis: This method uses the reaction of aniline derivatives with glyoxal and ammonia.

    Dehydrogenation of imidazolines: This involves the oxidation of imidazolines to form imidazoles.

    From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or amines.

    Marckwald synthesis: This method involves the reaction of nitriles with ammonia or amines.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-1-methyl-8-(2-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or lithium diisopropylamide in an aprotic solvent like tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-benzyl-1-methyl-8-(2-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-benzyl-1-methyl-8-(2-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in various biological processes. For example, it could inhibit the activity of certain kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzyl-1-methyl-8-(2-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is unique due to its specific combination of benzyl, methyl, and imidazo[1,2-g]purine moieties, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C22H21N5O2

Molecular Weight

387.4 g/mol

IUPAC Name

2-benzyl-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C22H21N5O2/c1-15-8-6-7-11-17(15)25-12-13-26-18-19(23-21(25)26)24(2)22(29)27(20(18)28)14-16-9-4-3-5-10-16/h3-11H,12-14H2,1-2H3

InChI Key

WGZZGCTZVUFVMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5

Origin of Product

United States

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